

An In-depth Technical Guide to 2-Nitrophenyl Diphenylamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Nitrophenyl diphenylamine*

Cat. No.: *B016653*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenyl diphenylamine, also known as 2-nitrodiphenylamine (2-NDPA), is an organic compound of significant historical and industrial importance. First synthesized in 1890, its primary applications have been in the stabilization of propellants and as an intermediate in dye manufacturing. However, its role as a precursor in the synthesis of phenazines—a class of heterocyclic compounds with broad-spectrum biological activities—positions it as a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of the discovery and history of **2-Nitrophenyl diphenylamine**, detailed experimental protocols for its synthesis, a summary of its key chemical and physical properties, and an exploration of its application as a precursor to bioactive molecules.

Discovery and History

The first synthesis of **2-Nitrophenyl diphenylamine** was reported in 1890 by M. Schöpff. The method involved the heating of o-nitrochlorobenzene or o-nitrobromobenzene with aniline.^[1] This reaction is an early example of what would later be more broadly classified as an Ullmann condensation, a copper-catalyzed reaction forming a carbon-nitrogen bond between an aryl halide and an amine.^{[2][3]}

In 1913, F. Kehrmann and E. Havas improved upon the original method by using sodium acetate to neutralize the hydrogen chloride byproduct generated during the reaction.[1] This refinement involved heating o-nitrochlorobenzene with a molar excess of aniline in the presence of sodium acetate at high temperatures (215°C) for an extended period.[1] Despite these improvements, early methods were characterized by high temperatures, long reaction times, and the use of excess reagents which also acted as solvents.[1] These foundational methods laid the groundwork for more advanced, efficient, and catalyzed synthetic routes developed in the subsequent decades.

Chemical and Physical Properties

2-Nitrophenyl diphenylamine is an aromatic amine distinguished by a nitro group attached to one of the phenyl rings.[4] It typically appears as a red or orange-red crystalline solid at room temperature.[4][5] Its chemical structure and properties make it a stable and versatile intermediate in organic synthesis.

Table 1: Quantitative Properties of **2-Nitrophenyl Diphenylamine**

Property	Value
CAS Number	119-75-5
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂
Molecular Weight	214.22 g/mol
Appearance	Red to orange-red crystalline solid/powder
Melting Point	74-76 °C
Boiling Point	~346 °C
Density	~1.36 g/cm ³
Solubility	Insoluble in water; slightly soluble in chloroform, DMSO, and methanol.
pKa	-3.39 (Predicted)

Data compiled from multiple sources.[4][5]

Experimental Protocols for Synthesis

The synthesis of **2-Nitrophenyl diphenylamine** has evolved from high-temperature, uncatalyzed reactions to more efficient, catalyzed methods that proceed under milder conditions. Below are detailed protocols for both a classic and a modern approach.

Classical Method: Ullmann Condensation

This protocol is based on the historical synthesis involving the reaction of an o-halonitrobenzene with aniline.

Reaction: o-nitrochlorobenzene + aniline → **2-Nitrophenyl diphenylamine** + HCl

Materials:

- o-nitrochlorobenzene
- Aniline (used in excess as both reactant and solvent)
- Anhydrous sodium carbonate (or potassium carbonate) as a base
- Copper powder or Copper(I) iodide (catalyst)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-nitrochlorobenzene, a 2 to 2.5-fold molar excess of aniline, a stoichiometric amount of anhydrous sodium carbonate, and a catalytic amount of a copper species.
- Heat the reaction mixture to a high temperature, typically between 170-210°C, with vigorous stirring.
- Maintain the reaction at this temperature for 10-20 hours. The progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and remove the excess aniline by steam distillation.

- Treat the residue with dilute hydrochloric acid to remove any remaining aniline and other basic impurities.
- Filter the crude solid product.
- Purify the crude **2-Nitrophenyl diphenylamine** by recrystallization from a suitable solvent, such as ethanol.

Modern Method: Copper-Catalyzed N-Arylation with Phenylboronic Acid

This contemporary method utilizes a copper-catalyzed cross-coupling reaction, which often provides higher yields and proceeds under milder conditions.

Reaction: 2-Nitrophenylboronic acid + Aniline --(Cu catalyst, Base)--> **2-Nitrophenyl diphenylamine**

Materials:

- 2-Nitrophenylboronic acid (1 mmol)
- Aniline (1.2 mmol)
- Potassium fluoride (KF) (2 mmol)
- Copper-immobilized on magnetic nanoparticles (Cu-IS-AMBA-MNPs) catalyst (0.025 mmol)
- Dimethyl sulfoxide (DMSO) (4 mL)
- Ethyl acetate and Water for workup
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- To a reaction vessel, add 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol), potassium fluoride (0.12 g, 2 mmol), and the Cu-IS-AMBA-MNPs catalyst (0.06 g, 0.025 mmol) in DMSO (4 mL).[\[5\]](#)

- Heat the mixture to 130°C under a nitrogen atmosphere with vigorous stirring for 2 hours.[5]
- Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Separate the magnetic catalyst using an external magnet and wash it with dry dichloromethane for reuse.[5]
- Evaporate the solvent from the reaction mixture using a rotary evaporator.[5]
- Add ethyl acetate and water to the residue and transfer to a separatory funnel.
- Separate the organic layer and dry it over anhydrous MgSO₄.[5]
- Evaporate the solvent under reduced pressure.[5]
- Purify the crude product by column chromatography using an ethyl acetate/n-hexane solvent system to yield pure **2-Nitrophenyl diphenylamine**.[5]

Applications in the Synthesis of Bioactive Molecules

While industrially used as a stabilizer in propellants and an intermediate for dyes, the primary relevance of **2-Nitrophenyl diphenylamine** to drug development professionals lies in its role as a precursor to phenazines.[6] Phenazines are a large class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7]

The synthesis of the phenazine core from **2-Nitrophenyl diphenylamine** is achieved through a reductive cyclization process.[4] In this reaction, the nitro group is reduced to a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular cyclization by attacking the adjacent phenyl ring, followed by aromatization to form the stable phenazine tricycle.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. RU2447058C1 - Method of producing 2-nitrodiphenylamine - Google Patents [patents.google.com]
- 2. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The preparation of phenazines by the cyclisation of 2-nitrodiphenylamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US4238407A - Process for the preparation of nitro diphenyl amine derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Nitrophenyl Diphenylamine: Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016653#discovery-and-history-of-2-nitrophenyl-diphenylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com